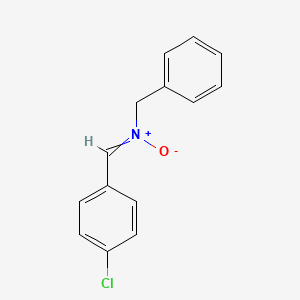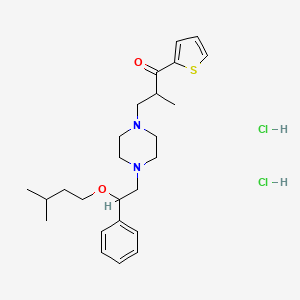
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and an isopentyloxyphenethyl group.
Méthodes De Préparation
The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves multiple steps. One common method includes the Mannich reaction, which involves the condensation of acetophenone, paraformaldehyde, and phenethylamine hydrochloride in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture in ethanol to facilitate the formation of the desired product.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride include:
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride : This compound shares the thiophene ring and propanone structure but differs in the substituents on the nitrogen atom.
- N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide : This compound is a precursor to duloxetine and has a similar thiophene ring structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
22261-65-0 |
|---|---|
Formule moléculaire |
C25H38Cl2N2O2S |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-methyl-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H36N2O2S.2ClH/c1-20(2)11-16-29-23(22-8-5-4-6-9-22)19-27-14-12-26(13-15-27)18-21(3)25(28)24-10-7-17-30-24;;/h4-10,17,20-21,23H,11-16,18-19H2,1-3H3;2*1H |
Clé InChI |
VZFPWHBFJZXXLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


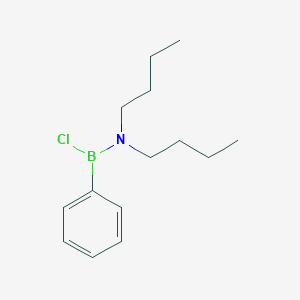

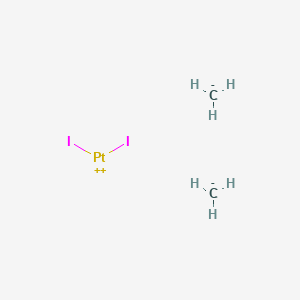

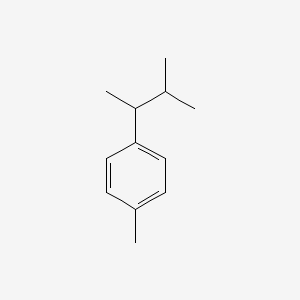
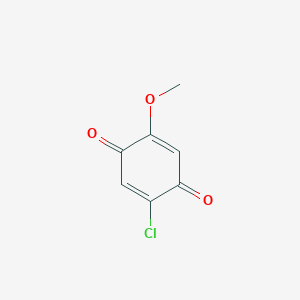
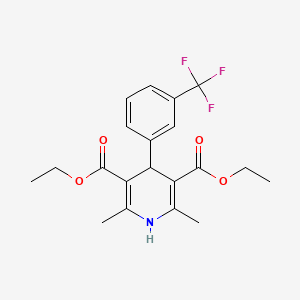
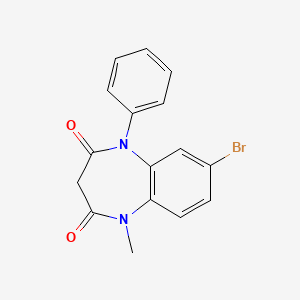
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
